molecular formula C15H12O5 B1665736 Djalonensone CAS No. 23452-05-3

Djalonensone

Cat. No.: B1665736
CAS No.: 23452-05-3
M. Wt: 272.25 g/mol
InChI Key: LCSDQFNUYFTXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alternariol monomethyl ether (AME), a secondary metabolite produced by fungi of the Alternaria genus, belongs to the dibenzopyrone class of mycotoxins. Its molecular formula is C₁₅H₁₂O₅, featuring a methyl ether group at the C-5 position and hydroxyl groups at C-3 and C-4' (Figure 1) . AME is notable for its cytotoxic, genotoxic, and estrogenic properties, with demonstrated activity against mammalian cell lines (e.g., L5178Y lymphoma cells, EC₅₀: 6.6–28.7 µM) . It also inhibits protein kinases (IC₅₀: 0.6–36.4 µM) and pro-inflammatory cytokines like TNF-α (docking score: −7.64 kcal/mol) . AME is frequently detected in contaminated crops, including cereals, fruits, and vegetables, raising concerns about its role in food safety and human health .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDQFNUYFTXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178004
Record name Alternariol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23452-05-3, 26894-49-5
Record name Djalonensone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23452-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alternariol monomethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023452053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alternariol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 23452-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALTERNARIOL MONOMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79STA800H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Natural Production Methods

Fungal Cultivation and Extraction

Alternariol monomethyl ether is naturally synthesized by Alternaria dauci during mycelial growth. Historical isolation methods involve culturing the fungus on nutrient-rich media, such as prune extract or malt extract, under controlled conditions. In one seminal study, Alternaria dauci strain 2 was grown on liquid prune medium for 75 days at 22–24°C in darkness. The mycelium was subsequently dried and subjected to sequential solvent extraction. Initial defatting with petroleum ether removed lipid components, followed by ether extraction to isolate phenolic metabolites. This process yielded a mixture of alternariol and alternariol monomethyl ether in a 3:1 ratio, constituting approximately 11.3% of the mycelial dry weight.

Purification and Isolation

The crude ether extract was further refined using ethanol’s temperature-dependent solubility. Cooling an ethanolic solution of the extract to 0°C precipitated alternariol monomethyl ether, which was collected via filtration. The remaining supernatant, enriched with alternariol, was treated with hot water to induce crystallization. This differential solubility approach achieved effective separation, with alternariol monomethyl ether identified through ultraviolet (UV) spectroscopy (λmax = 258 nm) and infrared (IR) analysis (absorption bands at 830, 1610, and 1660 cm⁻¹).

Table 1: Natural Extraction Parameters for Alternariol Monomethyl Ether
Parameter Details
Fungal Strain Alternaria dauci strain 2
Culture Medium Liquid prune extract
Incubation Period 75 days
Extraction Solvents Petroleum ether (defatting), diethyl ether (metabolite extraction)
Yield 11.3% of mycelial dry weight (3:1 alternariol:AME ratio)

Synthetic Preparation Approaches

Ruthenium-Catalyzed Ortho-Arylation

Recent advancements in organic synthesis have enabled the concise preparation of alternariol monomethyl ether. A 2022 study demonstrated a ruthenium-catalyzed ortho-arylation strategy to construct the dibenzo-α-pyrone backbone. The reaction utilized a resorcinol derivative and a methyl-substituted aryl iodide, with [RuCl₂(p-cymene)]₂ as the catalyst and silver triflate as an additive. This method achieved regioselective coupling, forming the core structure in high efficiency. Subsequent methylation using dimethyl sulfate introduced the methoxy group at position 9, yielding alternariol monomethyl ether.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with diode array detection has been widely employed for quantifying alternariol monomethyl ether. A methanol-water mobile phase (80:20) containing zinc sulfate facilitated separation on a C18 column, with detection at 258 nm. This method achieved a limit of detection (LOD) of 0.5 ng/g in tomato products.

Mass Spectrometry (MS)

Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) enhanced specificity, particularly for synthetic analogs. Electrospray ionization (ESI) in negative mode generated deprotonated molecular ions ([M−H]⁻), with characteristic fragments at m/z 257 and 213 confirming the methoxy and lactone functionalities.

Comparative Analysis of Preparation Methods

Natural extraction remains invaluable for studying fungal metabolism but suffers from low yields (2.8% AME of total mycelium) and prolonged cultivation. In contrast, synthetic methods provide rapid, scalable production with higher purity, essential for analytical standards. However, the requirement for transition-metal catalysts and specialized equipment may limit accessibility in resource-constrained settings.

Table 3: Comparison of Natural and Synthetic Preparation Methods
Aspect Natural Extraction Synthetic Synthesis
Yield ~2.8% of mycelium High (exact yield unspecified)
Time 75 days <1 week
Scalability Limited by fungal growth High
Purity Requires extensive purification High (≥95%)
Applications Metabolic studies Analytical standards

Chemical Reactions Analysis

Thermal and Environmental Stability

PropertyAMEAOH
Stability at 35°CHighLow (significant degradation)
Stability at 80–110°CRetains structureDegrades rapidly
SolubilityOrganic solventsOrganic solvents
Data derived from thermal stability studies .

Phase I Metabolic Reactions

In hepatic microsomes, AME undergoes NADPH-dependent phase I metabolism, primarily hydroxylation and demethylation:

  • Hydroxylation : Forms 4-hydroxy AME (4-OH-AME) in porcine, rat, and human liver microsomes.

  • Demethylation : Converts AME back to AOH in porcine systems .

Hepatic Intrinsic Clearance Rates (μL/min/mg protein):

SpeciesAMEAOH
Porcine23.4 ± 1.218.9 ± 0.8
Rat15.7 ± 0.912.1 ± 0.6
Human8.3 ± 0.56.7 ± 0.4
Kinetic data showing interspecies metabolic differences .

Cytotoxic and Oxidative Reactions

AME induces dose-dependent cytotoxicity in mammalian cells via:

  • Apoptosis : Caspase-3/7 activation in swine intestinal cells (IPEC-1) at IC₅₀ = 10.5 μM .

  • Oxidative Stress : Reduces catalase (↓43%) and superoxide dismutase (↓37%) activity, increasing reactive oxygen species (ROS) .

  • Synergistic Effects : Combined with tenuazonic acid (TeA), AME exacerbates cytotoxicity in human hepatocytes (HepG2) and intestinal cells (Caco-2) .

Chemical Modifications and Derivatives

  • Methylation : Enhances estrogenic activity compared to AOH, as shown by in silico molecular docking studies .

  • Hydroxylation : 4-OH-AME exhibits reduced estrogenicity due to steric hindrance at the receptor-binding site .

Analytical Detection Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for AME quantification, with:

  • Instrumental LOD : 0.13 ng/g

  • LOQ : 0.43 ng/g
    Key MRM transitions include m/z 271 → 228 (collision energy 30 eV) and 271 → 256 (22 eV) .

These findings underscore AME's complex reactivity, from biosynthesis to metabolic and toxicological interactions, necessitating continued research to mitigate its health risks in contaminated food systems.

Scientific Research Applications

Alternariol monomethyl ether (AME) is a mycotoxin produced by fungi in the genus Alternaria . It is a secondary metabolite that has been found in various grains and grain-based foods . AME has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects .

Applications of Alternariol Monomethyl Ether

  • Antimicrobial Activity: AME exhibits antibacterial activity against several bacterial strains . It has been shown to be more effective against R. solanacearum than streptomycin sulfate, suggesting its potential use against streptomycin-resistant strains . AME also possesses antifungal properties, inhibiting spore germination of Magnaporthe oryzae .
  • Occurrence in Food: AME has been detected in grain-based foods sold in Canada, including flour, bran, breakfast cereals, and infant cereals . It has also been found in wheat from Europe, Argentina, China, and Australia, as well as in soya beans harvested in Argentina .
  • Toxicity Studies: Research has explored the toxic effects of AME on pig intestinal health using epithelial intestinal cell lines . Studies indicate that AME can induce programmed cell death through apoptosis and cause DNA and protein oxidative damage . It has also been associated with cell cycle arrest in various cell types .

Case Studies

  • Antimicrobial Activity Against Bacteria: In one study, AME displayed antibacterial activity against six different bacteria strains, with IC50 values ranging from 16.00 to 38.27μg/mL .
  • Inhibition of Spore Germination: AME showed an IC50 value of 87.18μg/mL against spore germination of M. oryzae .
  • Toxicity in Intestinal Cells: Exposure to AME in pig intestinal epithelial cells (IPEC-1) resulted in a dose-related effect on cell viability, with an IC50 value of 10.5 μM .

Data Table

Biological ActivityTarget Organism/Cell TypeIC50 ValueReference
Antibacterial ActivityR. solanacearum16.00-38.27μg/mL
Antifungal ActivityM. oryzae87.18μg/mL
CytotoxicityPig intestinal epithelial cells10.5 μM

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

AME shares a core dibenzopyrone skeleton with several analogues, differing in substituents and bioactivity:

Compound Molecular Formula Key Functional Groups Biological Activities (Key Findings) Stability (E.g., Thermal) Toxicity Profile
Alternariol (AOH) C₁₄H₁₀O₅ Hydroxyl at C-5, hydroxyl at C-3 and C-4' - TNF-α inhibition: Docking score −6.41 kcal/mol
- Cytotoxicity: EC₅₀ 6.6–28.7 µM
- Protein kinase inhibition: IC₅₀ 0.6–36.4 µM
Less stable than AME during baking Mutagenic, genotoxic, pro-apoptotic
3'-Hydroxyalternariol monomethyl ether C₁₅H₁₂O₆ Methyl ether at C-5, hydroxyl at C-3' - TNF-α inhibition: Docking score −6.27 kcal/mol
- Lower cytotoxicity compared to AME
Not studied Limited data; presumed similar to AME
Altenuene (ALT) C₁₅H₁₄O₆ Lactone ring, hydroxyl at C-4 - Weak TNF-α inhibition
- Degrades readily during dry baking
Least stable among dibenzopyrones Low genotoxicity contribution
Sulfated AME derivatives (e.g., AME-4′-O-sulfate) C₁₅H₁₂O₈S Sulfate group at C-4' - Enhanced solubility
- Cytotoxic activity against L5178Y cells (EC₅₀: 1.7–7.8 µg/mL)
Not studied Unknown; structural modifications alter bioavailability

Functional Comparisons

Anti-Inflammatory Activity

AME outperforms AOH and 3'-hydroxy AME in TNF-α inhibition due to its optimal hydrophobic interactions with the TNF-α binding pocket (−7.64 kcal/mol vs. −6.41 and −6.27 kcal/mol, respectively) .

Cytotoxicity and Kinase Inhibition

Both AME and AOH exhibit comparable cytotoxicity against lymphoma cells (EC₅₀: 6.6–28.7 µM), but sulfated derivatives show enhanced potency (EC₅₀: 1.7–7.8 µg/mL) .

Stability in Food Processing

AME is more heat-stable than AOH and ALT. During dry baking, degradation follows the order: AME > AOH > ALT , with AME degradation products involving hydrolysis and decarboxylation .

Genotoxicity

While AME and AOH induce DNA damage via topoisomerase inhibition and mitochondrial apoptosis in vitro, their contribution to genotoxicity in complex Alternaria extracts is minor (<20%), suggesting synergistic effects with other metabolites (e.g., altertoxins) .

Key Research Findings and Implications

  • Structural-Activity Relationship : The C-5 methyl ether in AME enhances thermal stability and TNF-α binding compared to AOH . Sulfation at C-4′ increases solubility but may reduce membrane permeability .
  • Environmental and Health Impact : AME’s persistence in processed foods necessitates monitoring, especially in apple-based products where it exceeds toxicological thresholds in children’s diets .
  • Biotechnological Potential: Sulfated derivatives of AME, produced under specific fungal culture conditions, offer novel leads for anticancer drug development .

Biological Activity

Alternariol monomethyl ether (AME) is a mycotoxin produced by the fungus Alternaria alternata, known for its presence in various crops and its potential health impacts. This compound exhibits a range of biological activities, particularly in the fields of toxicology and pharmacology. This article will explore the biological activity of AME, focusing on its cytotoxic, genotoxic, antibacterial, and apoptotic effects, supported by recent research findings.

  • Molecular Formula : C15H12O5
  • Molecular Weight : 272.25 g/mol
  • CAS Number : 23452-05-3
  • Solubility : Soluble in methanol or DMSO

Cytotoxic Effects

AME has been shown to exert significant cytotoxic effects across various cell lines. The following table summarizes key findings regarding its cytotoxicity:

Cell LineIC50 Value (μg/mL)Mechanism of Action
Human Epidermoid Carcinoma (KB)4.82 - 4.94Induction of oxidative stress and mitochondrial dysfunction
CaCo-2 Cells3.125 - 100 μMAugmentation of reactive oxygen species (ROS) generation
IPEC-1 Cells (Swine)10.5Induction of apoptosis via caspase-3/7 activation

Research indicates that AME induces cytotoxicity through multiple pathways, including the generation of ROS, leading to oxidative stress and mitochondrial dysfunction, which are critical in triggering cell death mechanisms .

Genotoxicity

AME is recognized as a genotoxin, capable of causing DNA damage. Studies have demonstrated that it inhibits DNA-topoisomerases, which are essential for DNA replication and repair processes. This inhibition leads to an increased rate of DNA strand breaks, contributing to its mutagenic properties . The following table illustrates the genotoxic effects observed in various studies:

StudyFindings
Raistrick et al. (1953)Identified AME as a metabolic product with mutagenic potential
Schreck et al. (2012)Induced cytochrome P450 1A1 and apoptosis in murine hepatoma cells

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of AME against pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio anguillarum. The mechanism involves disrupting cell division and affecting key physiological processes within the bacteria . Notably, AME was shown to inhibit MRSA topoisomerases effectively without significantly impacting normal human liver cell viability at effective concentrations .

Apoptotic Mechanisms

The induction of apoptosis is a significant aspect of AME's biological activity. In swine intestinal epithelial cells (IPEC-1), exposure to AME resulted in increased apoptotic cell populations, linked to oxidative stress and alterations in antioxidant enzyme activities . The activation of caspase pathways was confirmed as a critical mechanism through which AME promotes programmed cell death.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Research : A study found that both alternariol and AME exhibited strong cytotoxic effects on human cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Toxicological Assessment in Swine : In vitro studies using IPEC-1 cells demonstrated that AME induces significant cellular toxicity and apoptosis, raising concerns about its presence in animal feed .
  • Antimicrobial Activity : Research confirmed that AME effectively inhibits pathogenic bacteria while showing low toxicity to human cells, indicating its potential use as a natural antibiotic .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting AME in food matrices, and how do they address matrix interference?

  • Methodology : High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) is the gold standard for AME quantification due to its sensitivity (detection limits: 0.1–5 μg/kg) and ability to distinguish AME from structural analogs like alternariol (AOH). Immunoassays, such as magnetic nanoparticle-based fluorescence quenching (using CdTe quantum dots), offer rapid screening with a limit of detection (LOD) of 0.03 μg/kg . For complex matrices (e.g., cereals), stable isotope dilution assays (SIDAs) using ¹³C-labeled AME improve accuracy by correcting for recovery losses during extraction .

Q. Which Alternaria species are primary producers of AME, and how can their toxigenic potential be validated?

  • Validation : Strains of A. alternata, A. solani, and A. tenuissima are confirmed AME producers via liquid culture assays (e.g., potato dextrose broth) followed by LC-MS analysis. Toxigenicity can be confirmed by PCR targeting the pksI gene (polyketide synthase) and omtI (O-methyltransferase), critical for AME biosynthesis . Strain-specific variability in AME production (e.g., 10–500 μg/kg in tomatoes) necessitates multi-strain screening .

Q. What in vitro toxicity mechanisms have been established for AME?

  • Mechanistic Insights : AME induces mitochondrial-mediated apoptosis via ROS generation and caspase-3 activation in mammalian cell lines (e.g., Caco-2). It inhibits topoisomerase I/II at IC₅₀ values of 1–5 μM, suggesting genotoxic potential. However, these effects are dose-dependent and require validation in vivo due to poor systemic absorption (5–9% bioavailability in rodents) .

Advanced Research Questions

Q. How does the aohR transcription factor regulate AME biosynthesis, and what experimental strategies can elucidate its role in fungal virulence?

  • Experimental Design : CRISPR/Cas9-mediated knockout of aohR in A. alternata reduces pksI expression by >70%, delaying AME production. Overexpression via constitutive promoters (e.g., gpdA) increases AME yield 3-fold. Virulence assays on tomato/citrus models show ΔaohR strains reduce lesion size by 50%, confirming AME’s role in host colonization .

Q. How can contradictory data on AME’s endocrine-disrupting activity be resolved?

  • Data Reconciliation : While AME binds estrogen receptors (ER-α) in vitro (EC₅₀: 10 μM), in vivo studies show no uterotrophic effects in rodents at dietary exposure levels (≤200 μg/kg). Methodological adjustments are critical:

  • Use ER-positive cell lines (e.g., MCF-7) with physiologically relevant concentrations (≤1 μM).
  • Combine transcriptomic profiling (RNA-seq) to identify non-classical signaling pathways .

Q. What degradation products form during thermal processing of AME-contaminated foods, and how are they characterized?

  • Degradation Pathways : Baking at 200°C generates decarboxylated products (e.g., altenuic acid III) via hydrolysis of the C-8 methyl ester. Quantification requires HPLC-MS/MS with polarity switching (positive/negative ion modes). Degradation rates vary: 30–60% loss in bread crust (dry heat) vs. <10% in crumb (moist heat) .

Q. How do environmental factors (e.g., light exposure) modulate AME production in Alternaria spp.?

  • Experimental Findings : Continuous light (≥1000 lux) suppresses AME biosynthesis by 80% in A. alternata via photoinhibition of polyketide synthases. Dark/light cycles (12h/12h) restore production to 50% of baseline. Field studies correlate UV exposure with reduced AME levels in wheat (≤20 μg/kg vs. 150 μg/kg in shaded crops) .

Methodological Challenges and Solutions

Q. What strategies improve the recovery of AME from high-lipid matrices (e.g., nuts, oils)?

  • Optimized Protocols :

  • Extraction : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile:water (80:20, v/v) and dispersive SPE (C18 + PSA) to remove lipids.
  • Matrix-matched calibration : Reduces false positives by correcting for ion suppression in LC-MS .

Q. How can isotopic labeling advance toxicokinetic studies of AME?

  • Innovative Approaches : Synthesize ²H₃-AME via Pd/C-catalyzed deuteration for use as an internal standard. In rats, ²H₃-AME tracing reveals fecal excretion (>85%) dominates over urinary (5–9%), with no tissue accumulation beyond 72 hours .

Tables for Key Data

AME Stability in Food Processing
Process Condition
-------------------
Dry baking (200°C)
Wet baking (100°C)
UV irradiation (320–400 nm)
Toxicity Thresholds in Models
Model System
--------------
Caco-2 cells
Topoisomerase I
E. coli (UV-exposed)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Djalonensone
Reactant of Route 2
Reactant of Route 2
Djalonensone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.